Lysergol

Catalog No.
S601085
CAS No.
1413-67-8
M.F
C16H18N2O
M. Wt
254.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lysergol

CAS Number

1413-67-8

Product Name

Lysergol

IUPAC Name

[(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]methanol

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

InChI

InChI=1S/C16H18N2O/c1-18-8-10(9-19)5-13-12-3-2-4-14-16(12)11(7-17-14)6-15(13)18/h2-5,7,10,15,17,19H,6,8-9H2,1H3/t10-,15-/m1/s1

InChI Key

BIXJFIJYBLJTMK-MEBBXXQBSA-N

SMILES

CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)CO

Synonyms

9,10-Didehydro-6-methylergoline-8b-methanol, isolysergol, lysergol, lysergol, (8alpha)-isomer

Canonical SMILES

CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)CO

Isomeric SMILES

CN1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)CO

Description

The exact mass of the compound Lysergol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Lysergol is an alkaloid belonging to the ergoline family, characterized by its chemical formula C16H18N2OC_{16}H_{18}N_{2}O and a molar mass of 254.33 g/mol. This compound is primarily found as a minor constituent in certain fungi, particularly within the genus Claviceps, and in several species of the morning glory family (Convolvulaceae), including Rivea corymbosa (known as ololiuhqui), Argyreia nervosa (Hawaiian baby woodrose), and Ipomoea violacea . Lysergol is notable for its legal status in the United States, where it is not classified as a controlled substance, allowing for its possession and sale under the U.S. Federal Analog Act due to its lack of known pharmacological action similar to that of lysergic acid diethylamide (LSD) .

, particularly oxidation processes. Research indicates that it can react in polar solvents such as dimethyl sulfoxide and dimethyl formamide . The compound's stability allows it to be involved in tandem reactions that construct its piperidine skeleton and facilitate late-stage indole formation using rhodium-catalyzed annulation methods . Additionally, it is susceptible to oxidation and desaturation reactions, which are significant in understanding its reactivity and potential applications in synthesis .

The synthesis of lysergol can be achieved through several methods, including:

  • Palladium-Catalyzed Domino Cyclization: This method allows for the enantioselective total synthesis of lysergol from amino allenes bearing bromoindolyl groups .
  • Tandem Reactions: A combination of reactions can construct the piperidine skeleton necessary for lysergol's structure .
  • Catalytic Asymmetric Nitro-Michael Reaction: This approach has been used in total syntheses involving lysergol and related compounds .

These synthetic pathways illustrate the complexity and versatility in producing lysergol for research and potential pharmaceutical applications.

Lysergol's applications are primarily rooted in research contexts rather than widespread commercial use. It serves as an intermediate in the synthesis of ergoloid medications like nicergoline, which are used for cognitive enhancement and treating vascular disorders . Additionally, due to its psychoactive properties, lysergol is of interest in studies exploring hallucinogens' effects on consciousness and perception .

Lysergol shares structural similarities with several other ergoline alkaloids. Here are some notable comparisons:

CompoundStructure SimilarityBiological ActivityUnique Features
Lysergic AcidHighStrong hallucinogenic effectsPrecursor to LSD
D-Isolysergic Acid AmideModerateMild psychoactive propertiesFound in Rivea corymbosa seeds
ChanoclavineModerateLimited research on activityPresent in ergot fungi
ElymoclavineModeratePotential psychoactive effectsLess studied than lysergol

These compounds highlight lysergol's uniqueness within the ergoline family due to its specific receptor interactions and legal status. While many share structural features, their pharmacological profiles differ significantly.

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

254.141913202 g/mol

Monoisotopic Mass

254.141913202 g/mol

Heavy Atom Count

19

UNII

NTR684Z1AZ

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (97.44%): Fatal if swallowed [Danger Acute toxicity, oral];
H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

602-85-7

Wikipedia

Lysergol

Dates

Modify: 2023-07-20

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